molecular formula C8H12N4O3 B13127750 4-methoxy-6-morpholin-4-yl-1H-1,3,5-triazin-2-one CAS No. 361365-40-4

4-methoxy-6-morpholin-4-yl-1H-1,3,5-triazin-2-one

Cat. No.: B13127750
CAS No.: 361365-40-4
M. Wt: 212.21 g/mol
InChI Key: XFPBTFUSCSZBFW-UHFFFAOYSA-N
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Description

4-Methoxy-6-morpholino-1,3,5-triazin-2(1H)-one is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse biological activities and are widely used in various fields such as agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-morpholino-1,3,5-triazin-2(1H)-one typically involves the reaction of 2-azido-4-methoxy-6-morpholino-1,3,5-triazine with cyanoacetamide in absolute methanol . The reaction conditions are optimized to achieve high yields and purity of the desired product. The process involves the formation of a triazine ring through cyclization reactions, which are facilitated by the presence of the methoxy and morpholino groups.

Industrial Production Methods

While specific industrial production methods for 4-Methoxy-6-morpholino-1,3,5-triazin-2(1H)-one are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-morpholino-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The methoxy and morpholino groups can be substituted with other functional groups under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.

    Oxidation and Reduction Reactions: The triazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of 4-Methoxy-6-morpholino-1,3,5-triazin-2(1H)-one include:

    Acetylenes: Used in cyclization reactions to form triazole derivatives.

    Cyanoacetamide: Used in the synthesis of the compound itself.

    Oxidizing and Reducing Agents: Used to modify the oxidation state of the triazine ring.

Major Products Formed

The major products formed from the reactions of 4-Methoxy-6-morpholino-1,3,5-triazin-2(1H)-one include various triazole and triazine derivatives, which possess different biological and chemical properties .

Scientific Research Applications

4-Methoxy-6-morpholino-1,3,5-triazin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-morpholino-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, triazine derivatives have been shown to inhibit serine hydrolase, an enzyme involved in various biological processes . The methoxy and morpholino groups play a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methoxy-6-morpholino-1,3,5-triazin-2(1H)-one include:

Uniqueness

4-Methoxy-6-morpholino-1,3,5-triazin-2(1H)-one is unique due to the presence of both methoxy and morpholino groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

361365-40-4

Molecular Formula

C8H12N4O3

Molecular Weight

212.21 g/mol

IUPAC Name

4-methoxy-6-morpholin-4-yl-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C8H12N4O3/c1-14-8-10-6(9-7(13)11-8)12-2-4-15-5-3-12/h2-5H2,1H3,(H,9,10,11,13)

InChI Key

XFPBTFUSCSZBFW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=O)NC(=N1)N2CCOCC2

Origin of Product

United States

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